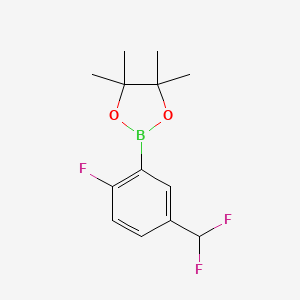

2-(5-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(5-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1142228-23-6) is an organoboron compound with the molecular formula C₁₃H₁₆BF₃O₂ and a molecular weight of 272 Da . Structurally, it features a dioxaborolane core substituted with a fluorophenyl group bearing a difluoromethyl moiety at the 5-position and a fluorine atom at the 2-position. This compound is commercially available with purities up to 98% and is utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . Its fluorinated substituents enhance stability and electronic properties, making it valuable in medicinal chemistry, particularly in the synthesis of antiviral agents like pimodivir .

属性

IUPAC Name |

2-[5-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKQLRJOEGGDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142228-23-6 | |

| Record name | 2-(5-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(5-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1142228-23-6) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has a molecular formula of CHBFO and a molecular weight of approximately 272.07 g/mol. It is characterized by the presence of a dioxaborolane ring, which is known for its stability and reactivity in various chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and as a potential therapeutic agent. Its mechanism of action primarily involves modulation of cellular signaling pathways.

Table 1: Summary of Biological Activities

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancerous tissues .

- Photocatalytic Properties : Its role as a photocatalyst enables it to facilitate chemical reactions under light exposure, which can be harnessed for therapeutic applications .

- Cell Signaling Modulation : The compound affects multiple signaling pathways that are crucial for cell growth and differentiation. This modulation can disrupt the typical signaling cascades that promote cancer cell survival .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant decrease in the viability of breast and prostate cancer cell lines. The results indicated an IC50 value in the low micromolar range .

- Enzyme Activity Assay : In another study focusing on enzyme inhibition, the compound was found to significantly inhibit the activity of ERK kinases involved in tumorigenesis. This suggests its potential use as an anti-cancer agent targeting specific signaling pathways .

科学研究应用

Structural Characteristics

The compound features a dioxaborolane ring structure that is known for its stability and reactivity in various chemical transformations. The presence of difluoromethyl and fluorophenyl groups enhances its lipophilicity and potential biological activity.

Medicinal Chemistry

Drug Development : The compound is primarily investigated for its potential as a pharmaceutical intermediate. Its boron-containing structure is advantageous in drug design due to boron's unique ability to form stable complexes with biological molecules.

- Case Study : Research indicates that derivatives of dioxaborolane compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that similar compounds can effectively target cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Material Science

Polymer Chemistry : The compound's ability to participate in polymerization reactions makes it valuable in the development of advanced materials.

- Application Example : In the synthesis of boron-containing polymers, the compound can be used as a cross-linking agent, enhancing the thermal stability and mechanical properties of the resulting materials.

Agricultural Chemistry

Pesticide Formulation : The unique structure of this compound allows it to be explored as an active ingredient in agrochemicals.

- Case Study : Research has demonstrated that similar dioxaborolane derivatives can act as effective herbicides, providing control over various weed species while being less harmful to crops. This application is particularly relevant in sustainable agriculture practices.

Analytical Chemistry

Reagent Development : The compound can serve as a reagent in various analytical techniques, including chromatography and spectroscopy.

- Example Usage : In high-performance liquid chromatography (HPLC), the compound's properties allow for the effective separation and identification of complex mixtures, particularly those involving organic compounds with similar structural features.

Data Table of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Medicinal Chemistry | Potential pharmaceutical intermediate for cancer treatment | Research on enzyme inhibition in tumors |

| Material Science | Cross-linking agent for polymers | Enhanced thermal stability in polymer studies |

| Agricultural Chemistry | Active ingredient in herbicides | Studies on weed control efficacy |

| Analytical Chemistry | Reagent for chromatography | HPLC applications for organic compound analysis |

相似化合物的比较

Key Observations:

- Substituent Position : The regioisomer with a 3-(difluoromethyl) group (CAS: 1698908-91-6) exhibits similar electronic properties but distinct reactivity in cross-couplings compared to the 5-substituted target compound.

- Halogen Effects : Bromine (e.g., 4-bromo derivative) increases oxidative reactivity but requires careful handling due to toxicity .

- Steric vs. Electronic Effects : tert-Butyl groups hinder coupling efficiency but improve thermal stability, whereas methoxy and chloro groups enhance electronic modulation .

准备方法

General Synthetic Strategy

The compound is typically synthesized via transition metal-catalyzed borylation of appropriately functionalized aryl halides or via Grignard reagent-mediated borylation of aryl halides followed by reaction with boron reagents. The key synthetic step is the formation of the arylboronate ester moiety (the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring) attached to the difluoromethyl-fluorophenyl aromatic system.

Preparation via Grignard Reagent and Boronate Ester Reaction

One well-documented method involves the following steps:

- Starting material : 1-bromo-4-chloro-2,5-difluorobenzene or related aryl halides bearing fluorine substituents.

- Step 1 : Formation of the arylmagnesium halide by treating the aryl bromide with isopropylmagnesium chloride or bromide in tetrahydrofuran (THF) at low temperature (-10 °C).

- Step 2 : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the Grignard reagent, allowing the reaction mixture to warm to ambient temperature.

- Step 3 : Work-up involving extraction with aqueous base (e.g., 1N sodium hydroxide), acidification, and organic extraction to isolate the boronate ester product.

This method yields the boronate ester with moderate to good yields (62–72%) and is scalable for laboratory synthesis.

| Parameter | Details |

|---|---|

| Starting aryl halide | 1-bromo-4-chloro-2,5-difluorobenzene |

| Grignard reagent | Isopropylmagnesium chloride (2.0 M in THF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -10 °C to room temperature |

| Boronate reagent | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Yield | 62–72% |

| Purification | Extraction, drying, column chromatography |

Lithiation Followed by Borylation

Another approach employs lithium-halogen exchange :

- Step 1 : Treatment of the aryl bromide with n-butyllithium at -78 °C to generate the aryllithium intermediate.

- Step 2 : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to quench the aryllithium and form the boronate ester.

- Step 3 : Stirring at room temperature for several hours, followed by aqueous work-up and purification.

This method typically achieves higher yields (~85%) and is useful for sensitive or sterically hindered substrates.

| Parameter | Details |

|---|---|

| Starting aryl halide | 2,7-dibromo-9,9-spirobifluorene (example substrate) |

| Lithiation reagent | n-Butyllithium (1.6 M hexane solution) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Boronate reagent | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Yield | ~85% |

| Purification | Extraction, drying, column chromatography |

Transition Metal-Catalyzed Borylation of Aryl Halides

A more modern and versatile method involves palladium-catalyzed borylation of aryl halides:

- Catalyst : Palladium complexes such as Pd(dppf)Cl2.

- Boron source : Bis(pinacolato)diboron (B2pin2).

- Solvent : Tetrahydrofuran (THF) or dioxane.

- Conditions : Reflux temperature under inert atmosphere.

- Outcome : Formation of arylboronate esters with high regioselectivity and good yields.

This approach is widely used in research for the preparation of fluorinated boronate esters analogous to the target compound, enabling efficient carbon-boron bond formation.

Specific Considerations for Difluoromethyl and Fluorophenyl Substituents

The presence of the difluoromethyl (-CF2H) and fluorine substituents on the aromatic ring requires careful control of reaction conditions to avoid side reactions such as defluorination or decomposition. Mild reaction temperatures and inert atmosphere are critical, especially during lithiation or Grignard steps. The difluoromethyl group is typically introduced prior to borylation or is already present on the aryl halide precursor.

Stock Solution Preparation for Application

For practical use in research, stock solutions of the compound are prepared at various concentrations using solvents such as DMSO, PEG300, and Tween 80 to ensure solubility and stability in biological or catalytic assays.

| Amount of Compound (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.6755 | 0.7351 | 0.3676 |

| 5 | 18.3776 | 3.6755 | 1.8378 |

| 10 | 36.7552 | 7.351 | 3.6755 |

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard + Boronate Ester | Aryl bromide + isopropylmagnesium chloride, THF, -10 °C to RT + 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 62–72 | Moderate yield, scalable |

| Lithium-Halogen Exchange + Borylation | Aryl bromide + n-BuLi at -78 °C + 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~85 | Higher yield, sensitive to temperature |

| Pd-Catalyzed Borylation | Aryl halide + B2pin2 + Pd(dppf)Cl2, THF/dioxane, reflux | Variable | Versatile, widely used in research |

Research Findings and Analytical Confirmation

- NMR Spectroscopy : ^1H NMR shows aromatic protons and methyl groups of the dioxaborolane ring; ^19F NMR confirms fluorine environments; ^11B NMR confirms boron coordination.

- Purity : Achieved by column chromatography using silica gel with ethyl acetate/hexane mixtures.

- Stability : The compound is stable under inert atmosphere and typical laboratory conditions.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology :

- Lithiation-Borylation : A common approach involves lithiation of a halogenated precursor (e.g., bromo- or iodoarene) using n-butyllithium (n-BuLi) at low temperatures (-78°C in THF), followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester). This method is efficient for introducing the boronate group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/acetone mixtures) yields >95% purity. Ensure inert conditions to prevent boronate hydrolysis .

- Key Data :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Lithiation | -78°C, THF, n-BuLi | ~80% | |

| Borylation | RT, 2-isopropoxy pinacol boronate | ~55% |

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : Look for characteristic signals:

- Methyl groups on the dioxaborolane ring (δ 1.0–1.3 ppm, singlet).

- Aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling).

- Difluoromethyl group (δ 5.5–6.0 ppm, triplet of triplets) .

- ¹⁹F NMR : Confirm fluorinated positions (e.g., δ -110 to -120 ppm for aryl-F, δ -140 to -160 ppm for CF₂H) .

Q. What are the primary applications of this compound in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The boronate group enables C-C bond formation with aryl halides. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ or CsF as base, in THF/H₂O at 80–100°C .

- Challenges : Fluorine substituents may reduce reactivity; optimize ligand choice (e.g., SPhos for sterically hindered substrates) .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethyl group influence regioselectivity in cross-coupling reactions?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify electronic effects (e.g., fluorine’s electron-withdrawing nature slows oxidative addition) .

- Experimental Tuning : Vary ligands (e.g., bulky XPhos vs. electron-rich PCy₃) to mitigate steric hindrance from the difluoromethyl group .

- Case Study :

| Ligand | Yield (%) | Selectivity (para:ortho) |

|---|---|---|

| SPhos | 72 | 9:1 |

| PPh₃ | 45 | 3:1 |

Q. What strategies resolve contradictions in reported reactivity data for fluorinated arylboronates?

- Root Cause Analysis : Discrepancies may arise from:

- Moisture Sensitivity : Hydrolysis of the boronate group under non-inert conditions, leading to variable yields .

- Catalyst Deactivation : Fluorine ligands (e.g., from CF₂H) poisoning Pd catalysts .

- Mitigation :

- Use rigorously anhydrous solvents and glove-box conditions.

- Pre-treat catalysts with fluoride scavengers (e.g., MgSO₄) .

Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Hydrolysis Kinetics : Perform ab initio molecular dynamics (AIMD) simulations to model boronate ester cleavage in aqueous environments.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to correlate experimental decomposition points with computed bond dissociation energies (BDEs) .

- Data :

| Condition | Predicted Stability (AIMD) | Experimental TGA (°C) |

|---|---|---|

| pH 7 | Stable >24 hrs | 220 (decomposition) |

| pH 10 | Unstable (<1 hr) | – |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。